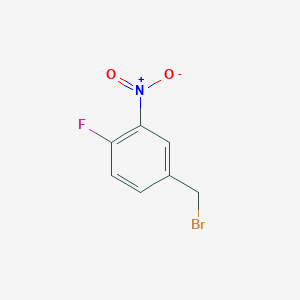

4-Fluoro-3-nitrobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMKMERAYXDUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446495 | |

| Record name | 4-Fluoro-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15017-52-4 | |

| Record name | 4-Fluoro-3-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral characterization of 4-Fluoro-3-nitrobenzyl bromide. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in understanding and utilizing this compound.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2] Its chemical structure consists of a benzene ring substituted with a bromoethyl group, a fluorine atom, and a nitro group at positions 1, 4, and 3 respectively.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 234.02 g/mol | [1][2][3] |

| CAS Number | 15017-52-4 | [1][2][3][4][5] |

| Melting Point | 84-86 °C | [3] |

| Boiling Point | 317.4 °C at 760 mmHg | |

| Density | 1.733 g/cm³ (Predicted) | |

| Appearance | Pale yellow solid | [3][4] |

| Solubility | No explicit data available. Generally, benzyl halides are soluble in organic solvents like ether, ethyl acetate, and dichloromethane. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of 4-fluoro-3-nitrobenzyl alcohol. A general experimental protocol is outlined below.

Synthesis of this compound from 4-Fluoro-3-nitrobenzyl alcohol[3][4]

Materials:

-

4-Fluoro-3-nitrobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of 4-fluoro-3-nitrobenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a dry reaction flask.

-

Phosphorus tribromide (approximately 0.5 equivalents) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for about 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).

-

Upon completion, the reaction is carefully quenched by the addition of water.

-

The aqueous mixture is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

Workflow Diagram:

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of synthesized this compound can be confirmed by ¹H NMR spectroscopy.

Experimental Data: A ¹H NMR spectrum was recorded on a 270 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data (270 MHz, CDCl₃): [4]

-

δ 8.10 (dd, 1H, J = 7.1, 2.2 Hz)

-

δ 7.67 (m, 1H)

-

δ 7.29 (dd, 1H, J = 10.7, 8.6 Hz)

-

δ 4.49 (s, 2H)

General Experimental Protocol for NMR Spectroscopy: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on an NMR spectrometer. Standard parameters for a ¹H NMR experiment are typically used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While specific experimental protocols for IR and MS for this compound are not detailed in the searched literature, general procedures can be outlined.

General Protocol for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer. The spectrum is then recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry: The sample can be introduced into the mass spectrometer via various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Role in Drug Discovery and Development

Currently, there is a lack of specific information in the public domain detailing the direct biological activity or applications of this compound in drug development. However, its structural motifs suggest potential as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active compounds. The benzyl bromide moiety is a reactive handle that allows for the attachment of this scaffold to other molecules of interest.

While no specific signaling pathways involving this compound have been identified, it is plausible that derivatives of this compound could be designed to target a wide range of biological macromolecules, including enzymes and receptors, depending on the other functionalities introduced into the molecule. Researchers may find this compound to be a useful building block for creating libraries of novel compounds for screening in various disease models.

Logical Relationship Diagram:

References

Technical Guide: 4-Fluoro-3-nitrobenzyl bromide

CAS Number: 15017-52-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Fluoro-3-nitrobenzyl bromide, a key intermediate in organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its safety and handling guidelines.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂.[1][2] Its molecular weight is approximately 234.02 g/mol .[1][2] This compound is a valuable reagent in the synthesis of various organic molecules, particularly heterocyclic compounds.

| Property | Value | Source |

| CAS Number | 15017-52-4 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1][2] |

| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | [3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents like ether and ethyl acetate.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 4-fluoro-3-nitrobenzyl alcohol.[1]

Materials:

-

4-Fluoro-3-nitrobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure: [1]

-

In a dry reaction flask, dissolve 4-fluoro-3-nitrobenzyl alcohol (2.1 g, 11.23 mmol) in anhydrous ether (40 mL).

-

Slowly add phosphorus tribromide (1.13 mL) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

After the reaction is complete, carefully quench the reaction by adding water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (20 mL) and saturated brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate as the eluent to yield this compound as a light yellow solid (2.50 g, 95% yield).

Characterization:

-

¹H NMR (270 MHz, CDCl₃) δ (ppm): 8.10 (dd, 1H, J = 7.1, 2.2 Hz), 7.67 (m, 1H), 7.29 (dd, 1H, J = 10.7, 8.6 Hz), 4.49 (s, 2H).[1]

Application in the Synthesis of Substituted Quinolines

This compound can serve as a precursor in the multi-step synthesis of substituted quinolines, which are known for their potential anti-breast cancer activities. While a direct experimental protocol starting from this compound for quinoline synthesis was not explicitly found, a general logical workflow can be inferred from the synthesis of similar structures. The initial step would likely involve a nucleophilic substitution reaction where the bromide is displaced.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis of this compound and a generalized workflow for its potential application in the synthesis of more complex molecules.

Caption: Synthesis of this compound.

Caption: General workflow for the application of this compound.

Safety and Handling

This compound is classified as a dangerous good for transport and should be handled with care. It is harmful if swallowed, may cause skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For further details, it is recommended to consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

References

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzyl bromide, a key chemical intermediate in the synthesis of a variety of biologically active molecules. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its applications in research and development, with a focus on its role as a versatile building block in medicinal chemistry.

Physicochemical Properties

This compound is a light yellow solid at room temperature. Its molecular structure, featuring a benzyl bromide moiety activated by an electron-withdrawing nitro group and a fluorine atom, makes it a highly reactive and useful reagent in organic synthesis. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 234.02 g/mol | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| CAS Number | 15017-52-4 | [1][2] |

| Appearance | Light yellow solid | [3] |

| 1H NMR (270 MHz, CDCl₃) | δ (ppm): 8.10 (dd, 1H, J = 7.1, 2.2 Hz), 7.67 (m, 1H), 7.29 (dd, 1H, J = 10.7, 8.6 Hz), 4.49 (s, 2H) | [3] |

Synthesis and Reactivity

This compound is a valuable electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic bromide, making it an excellent substrate for alkylation of various nucleophiles such as amines, phenols, and thiols.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of the corresponding alcohol, 4-fluoro-3-nitrobenzyl alcohol.

Experimental Protocol: Synthesis from 4-Fluoro-3-nitrobenzyl alcohol [3]

-

To a solution of 4-fluoro-3-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether, slowly add phosphorus tribromide (PBr₃) (0.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield this compound.

A general workflow for the synthesis and purification is depicted in the following diagram.

Key Reactions

The primary utility of this compound is in nucleophilic substitution reactions and the subsequent reduction of the nitro group to an amine, which is a key functional group in many biologically active molecules.

This compound readily reacts with primary and secondary amines to form the corresponding N-benzylated products.

General Experimental Protocol: Reaction with an Amine

-

Dissolve the amine (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2 equivalents).

-

To this mixture, add a solution of this compound (1 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off any inorganic salts and concentrate the filtrate.

-

The crude product can be purified by column chromatography or recrystallization.

The nitro group of the benzylated product can be reduced to a primary amine, which can then be further functionalized. A variety of reagents can be used for this transformation.[4][5]

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

| H₂/Pd/C | Hydrogen gas, Palladium on carbon catalyst, in a solvent like ethanol or methanol. | Highly effective but can also reduce other functional groups. |

| Fe/NH₄Cl | Iron powder in the presence of ammonium chloride in an ethanol/water mixture. | A milder and often more selective method. |

| SnCl₂·2H₂O | Tin(II) chloride dihydrate in a solvent like ethanol or ethyl acetate. | A classic method for the reduction of aromatic nitro compounds. |

| Sodium Dithionite (Na₂S₂O₄) | In a biphasic system of water and an organic solvent. | A mild reducing agent. |

General Experimental Protocol: Nitro Group Reduction with Iron

-

To a solution of the 4-fluoro-3-nitrobenzyl derivative in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with an organic solvent.

-

Dry the organic layer and concentrate to yield the corresponding aniline derivative.

Applications in Drug Discovery and Development

The 4-fluoro-3-aminobenzyl moiety, derived from this compound, is a valuable scaffold in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a site for further chemical modification to modulate the pharmacological properties of the molecule.

Nitroaromatic compounds, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6][7] The nitro group itself can act as a pharmacophore or be a precursor to the more versatile amino group.

The general pathway from this compound to a potentially bioactive molecule is illustrated in the diagram below.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as corrosive and an irritant.[1]

Table 3: GHS Hazard Information for Isomeric 3-Fluoro-4-nitrobenzyl bromide

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data for the isomeric 3-Fluoro-4-nitrobenzyl bromide is provided as a reference. Similar precautions should be taken for the 4-fluoro-3-nitro isomer.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 15017-52-4 [chemicalbook.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-3-nitrobenzyl bromide synthesis protocol

An in-depth guide to the synthesis of 4-fluoro-3-nitrobenzyl bromide, a key intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. This document outlines two primary, reliable protocols for its preparation, targeting researchers and professionals in drug development.

Introduction

This compound (C₇H₅BrFNO₂) is a substituted aromatic compound valued for its utility as a building block in complex molecule synthesis.[1][2] The presence of a reactive benzyl bromide group, combined with the electronic effects of the nitro and fluoro substituents, makes it a versatile reagent for introducing the 4-fluoro-3-nitrobenzyl moiety into various structures. This guide details two common laboratory-scale synthesis methods: the bromination of 4-fluoro-3-nitrobenzyl alcohol and the radical bromination of 4-fluoro-3-nitrotoluene.

Protocol A: Synthesis from 4-Fluoro-3-nitrobenzyl Alcohol

This method involves the conversion of a benzylic alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃). It is a straightforward and high-yielding substitution reaction.

Experimental Protocol

-

Preparation : In a dry reaction flask under an inert atmosphere, dissolve 4-fluoro-3-nitrobenzyl alcohol in anhydrous diethyl ether.

-

Reaction : Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution.

-

Monitoring : After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching : Once the starting material is consumed, carefully quench the reaction by slowly adding water to the flask to decompose any excess PBr₃.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with saturated brine.[3]

-

Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient to yield this compound as a light yellow solid.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-nitrobenzyl alcohol | [3] |

| Reagent | Phosphorus tribromide (PBr₃) | [3] |

| Solvent | Anhydrous Ether | [3] |

| Reaction Time | 1 hour | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Purification | Silica Gel Chromatography | [3] |

| Yield | ~95% | [3] |

Experimental Workflow Diagram

Protocol B: Synthesis from 4-Fluoro-3-nitrotoluene

This protocol describes the benzylic bromination of 4-fluoro-3-nitrotoluene, a classic example of a free-radical halogenation known as the Wohl-Ziegler reaction.[4] This method utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6]

Experimental Protocol

-

Preparation : Combine 4-fluoro-3-nitrotoluene, N-Bromosuccinimide (NBS), and a catalytic amount of AIBN in a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, in a flask equipped with a reflux condenser.[5][7]

-

Reaction : Heat the mixture to reflux. The reaction can be initiated by heat or by irradiation with a lamp (e.g., a household compact fluorescent lamp or a 500-watt photolamp).[7][8]

-

Monitoring : The reaction is typically complete within 1-3 hours. Progress can be monitored by the disappearance of the starting material (via GC or TLC) and the consumption of NBS (which is denser than the solvent and will be converted to succinimide, which floats).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

-

Washing : Wash the filtrate with water and then an aqueous sodium bicarbonate solution to remove any remaining impurities.[8]

-

Drying and Concentration : Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification : The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or ligroin.[8]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-nitrotoluene | [5][7] |

| Reagent | N-Bromosuccinimide (NBS) | [5][6][7] |

| Initiator | AIBN or Benzoyl Peroxide | [5] |

| Solvent | Carbon Tetrachloride or Acetonitrile | [5][7] |

| Reaction Time | 1-3 hours | [8] |

| Reaction Temperature | Reflux | [5] |

| Purification | Recrystallization | [8] |

| Yield | ~80% (Typical) | [8] |

Logical Relationship Diagram

References

- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 15017-52-4 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. suru-chem.com [suru-chem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. prepchem.com [prepchem.com]

4-Fluoro-3-nitrobenzyl bromide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-nitrobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (FNBBr), a crucial reagent in organic synthesis and pharmaceutical research. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from structurally similar compounds and outlines detailed experimental protocols for determining its solubility in various organic solvents.

Core Concepts in Solubility

The solubility of a solid compound, such as this compound, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound, influenced by its fluoro, nitro, and benzyl bromide functional groups, will dictate its interaction with different organic solvents.

Qualitative Solubility Profile

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The polar nitro and fluoro groups, along with the benzyl bromide moiety, should interact favorably with the dipoles of these solvents. DMSO, in particular, is known as a powerful "super solvent" for a wide range of organic compounds.[3] |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The potential for hydrogen bonding with the nitro and fluoro groups may contribute to solubility. 4-Nitrobenzyl bromide is reported to be soluble in alcohol.[1][2] |

| Nonpolar | Hexane, Toluene | Likely Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols can be employed. These methods are standard in organic chemistry for qualitative and quantitative solubility assessment.[4][5][6][7]

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMF, DMSO)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Place approximately 25 mg of this compound into a small, dry test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 60 seconds.

-

Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in g/100 mL or mg/mL.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or small flasks with secure caps

-

Constant temperature bath or shaker

-

Analytical balance

-

Filter syringe with a chemically resistant membrane (e.g., PTFE)

-

Pre-weighed vials

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filter syringe to remove any undissolved particles.

-

Transfer the clear, filtered solution to a pre-weighed vial.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of vial with solute - Weight of empty vial) / Volume of supernatant taken (mL)] x 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

- 1. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 2. 4-Nitrobenzyl bromide | 100-11-8 [chemicalbook.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Reactivity of 4-Fluoro-3-nitrobenzyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-fluoro-3-nitrobenzyl bromide with a range of common nucleophiles. The document details the underlying reaction mechanisms, presents available quantitative data, and offers detailed experimental protocols for key transformations.

Introduction to the Reactivity of this compound

This compound is a versatile electrophilic reagent used in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its reactivity is primarily governed by the benzylic bromide, which is susceptible to nucleophilic attack. The presence of two electron-withdrawing groups on the aromatic ring, a nitro group (-NO2) and a fluorine atom (-F), significantly influences the electrophilicity of the benzylic carbon.

The primary mechanism for the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is characteristic of primary benzylic halides.[1] In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to a concerted bond-forming and bond-breaking process. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The electron-withdrawing nature of the nitro and fluoro substituents is expected to have a nuanced effect on the SN2 reactivity. While these groups increase the partial positive charge on the benzylic carbon, they can also destabilize the transition state through inductive effects. Generally, electron-withdrawing groups on the benzyl bromide tend to slow down the rate of SN2 reactions.[2] Conversely, the nucleophilicity of the attacking species plays a crucial role, with stronger nucleophiles leading to faster reaction rates.

Quantitative Data on Reactivity

Precise kinetic data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in publicly available literature. However, by examining data from analogous systems of substituted benzyl bromides, we can infer reactivity trends. The following tables summarize representative yields for reactions with various classes of nucleophiles.

Table 1: Reaction with Nitrogen Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | 4-Fluoro-3-nitrobenzyl azide | DMF | 25 | 4 | 99 |

| Piperidine | 1-(4-Fluoro-3-nitrobenzyl)piperidine | Ethanol | Reflux | 4 | >90 (estimated) |

| Morpholine | 4-(4-Fluoro-3-nitrobenzyl)morpholine | Acetonitrile | 80 | 5 | ~92 (for a related substrate) |

Table 2: Reaction with Sulfur Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium thiophenoxide | 4-Fluoro-3-nitrobenzyl phenyl sulfide | Methanol | Reflux | 3-4 | >95 (estimated) |

| Thiourea | S-(4-Fluoro-3-nitrobenzyl)isothiouronium bromide | Methanol | Reflux | 3-4 | High (intermediate) |

Table 3: Reaction with Oxygen Nucleophiles

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium methoxide | 1-(Fluoromethyl)-4-methoxy-2-nitrobenzene | Methanol | Reflux | 12-16 | >90 (estimated) |

| Potassium carbonate | Bis(4-fluoro-3-nitrobenzyl) ether | Acetonitrile | 80 | 5 | (Potential side product) |

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound with representative nucleophiles.

Synthesis of 4-Fluoro-3-nitrobenzyl Azide

This protocol is adapted from established procedures for the synthesis of benzyl azides.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

-

To the stirred solution, add sodium azide (1.5 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis of 1-(4-Fluoro-3-nitrobenzyl)piperidine

This protocol outlines a general procedure for the N-alkylation of a secondary amine.

Materials:

-

This compound

-

Piperidine

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add piperidine (1.2 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Synthesis of 4-Fluoro-3-nitrobenzyl phenyl sulfide

This protocol describes the reaction with a soft sulfur nucleophile.

Materials:

-

This compound

-

Thiophenol

-

Sodium methoxide

-

Methanol, anhydrous

-

Deionized water

-

Dichloromethane

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous methanol.

-

Carefully add sodium methoxide (1.1 eq) to the solution and stir until the thiophenol is fully deprotonated.

-

Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion (typically 3-4 hours), cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the product.

Visualizations

General SN2 Reaction Mechanism

Caption: General mechanism for the SN2 reaction of this compound.

Experimental Workflow for Nucleophilic Substitution

References

Spectroscopic Profile of 4-Fluoro-3-nitrobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-nitrobenzyl bromide, a key reagent and building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.10 | dd | 7.1, 2.2 | Ar-H |

| 7.67 | m | Ar-H | |

| 7.29 | dd | 10.7, 8.6 | Ar-H |

| 4.49 | s | -CH₂Br |

Solvent: CDCl₃, Frequency: 270 MHz

Table 2: ¹³C NMR Spectral Data

Table 3: IR Spectral Data

Experimental IR data for this compound is not explicitly available. However, characteristic absorption bands can be predicted based on its functional groups. Key expected peaks include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1530 and ~1350 | Asymmetric and symmetric NO₂ stretching |

| ~1250 | C-F stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600, ~1475 | Aromatic C=C stretching |

| ~1200 | C-Br stretching |

Table 4: Mass Spectrometry (MS) Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.95606 |

| [M+Na]⁺ | 255.93800 |

| [M-H]⁻ | 231.94150 |

| [M+NH₄]⁺ | 250.98260 |

| [M+K]⁺ | 271.91194 |

Experimental Protocols

Detailed methodologies for the acquisition of the presented and expected spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 270 MHz or higher).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Spectral Width: Approximately 10-12 ppm.

-

Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Data Acquisition (General Protocol):

-

Instrument: A standard NMR spectrometer with a carbon probe.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Approximately 200-220 ppm.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Positive or negative ion mode can be used to observe different adducts.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The specific parameters for the ion source, such as capillary voltage and cone voltage, should be optimized for the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-nitrobenzyl bromide

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety, handling, and chemical properties of 4-Fluoro-3-nitrobenzyl bromide, a key intermediate in various synthetic processes.

Chemical and Physical Properties

This compound is a light yellow solid.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 15017-52-4 | [2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |

| Molecular Weight | 234.02 g/mol | [2][3] |

| Appearance | Light yellow solid | [1] |

| Melting Point | 45.0-49.0 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol, acetone, and ether. Slightly soluble in water. | [4] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The GHS classification indicates multiple hazards associated with this compound.

GHS Hazard Classification [2]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Primary Hazards: Corrosive, Irritant.[2]

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment and follow safety protocols to minimize risk.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible.[6]

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

-

Skin Protection: Wear protective gloves and a lab coat.[5][6] Avoid all personal contact.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

First Aid Measures

In case of exposure, immediate action is necessary.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][6]

-

If on Skin: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[6] Seek medical attention.

-

If in Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids apart.[5][6] Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product.[5][7] Wash hands thoroughly after handling.[5]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][6] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[6]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 4-fluoro-3-nitrobenzyl alcohol is as follows.[1]

Materials:

-

4-fluoro-3-nitrobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

Dissolve 4-fluoro-3-nitrobenzyl alcohol (1 equivalent) in anhydrous ether in a dry reaction flask.

-

Slowly add phosphorus tribromide (1.1 equivalents) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Carefully quench the reaction by adding water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic phases sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Logical Relationships in Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[4][8] Its utility lies in its ability to introduce a fluoro-nitrobenzyl moiety into a target molecule. This can be a crucial step in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved efficacy and metabolic stability.[8] The nitro group can serve as a handle for further chemical transformations.

Reactivity and Stability

This compound is a reactive compound due to the presence of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. The electron-withdrawing nitro group further activates the benzylic position.[4]

-

Incompatible Materials: Strong bases, strong oxidizing agents, alcohols, amines, and metals.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6]

-

Hazardous Reactions: May react with metals to form flammable hydrogen gas.[6]

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[5][7]

This guide is intended to provide comprehensive safety and handling information for this compound and should be used in conjunction with a thorough understanding of the specific experimental procedures being undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

- 1. This compound | 15017-52-4 [chemicalbook.com]

- 2. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

In-depth Technical Guide on 4-Fluoro-3-nitrobenzyl bromide: A Chemical Intermediate in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed that 4-fluoro-3-nitrobenzyl bromide is primarily utilized as a chemical intermediate in organic synthesis. As of the current date, there is a lack of publicly available scientific studies detailing a specific biological mechanism of action for this compound itself. Therefore, this guide will focus on its chemical properties, reactivity, and its role as a building block in the synthesis of potentially bioactive molecules, a common application for such a compound in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2] Its structure features a benzene ring substituted with a bromoethyl group, a nitro group, and a fluorine atom. These functional groups impart specific reactivity to the molecule, making it a useful reagent in the synthesis of more complex chemical entities.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1] |

| CAS Number | 15017-52-4 | [2] |

| Appearance | Not specified in detail, likely a solid | |

| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | [1] |

Core Reactivity and Postulated Role in Biological Systems

The primary mode of chemical reactivity for this compound is expected to be nucleophilic substitution at the benzylic carbon bearing the bromine atom. The bromine atom is a good leaving group, and the benzylic position is activated towards substitution reactions.

It is plausible that if this compound were to exhibit biological activity, it would likely act as a covalent modifier of biological macromolecules such as proteins or DNA. The electrophilic nature of the benzylic carbon makes it susceptible to attack by nucleophilic residues found in biological systems, such as the thiol group of cysteine, the imidazole group of histidine, or the amino groups of lysine and nucleic acid bases.

dot graph "Covalent_Modification_Hypothesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

FNBBr [label="4-Fluoro-3-nitrobenzyl\nbromide (Electrophile)", fillcolor="#F1F3F4"]; Biomolecule [label="Biological Macromolecule\n(e.g., Protein, DNA)\nwith Nucleophilic Residue", fillcolor="#F1F3F4"]; Covalent_Adduct [label="Covalently Modified\nBiomolecule", fillcolor="#EA4335", fontcolor="#FFFFFF"];

FNBBr -> Covalent_Adduct [label="Nucleophilic Attack"]; Biomolecule -> Covalent_Adduct [label=""]; } caption: "Hypothesized covalent modification of a biological macromolecule by this compound."

This covalent modification could lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription, thereby exerting a biological effect. However, it is crucial to reiterate that this is a theoretical mechanism based on chemical principles, and no direct experimental evidence for this has been found in the scientific literature for this compound itself.

Role as a Synthetic Intermediate in Medicinal Chemistry

The most documented application of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluoro and nitro groups on the aromatic ring can be advantageous for modulating the physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity of the final compounds.

General Synthetic Workflow

A common synthetic strategy would involve the reaction of this compound with a nucleophile to introduce a new functional group or to link it to another molecular scaffold.

dot graph "Synthetic_Workflow" { rankdir="LR"; graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Fluoro-3-nitrobenzyl\nbromide", fillcolor="#F1F3F4"]; Nucleophile [label="Nucleophilic Reagent\n(e.g., Amine, Thiol, Alcohol)", fillcolor="#F1F3F4"]; Reaction [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Substituted Intermediate", fillcolor="#F1F3F4"]; Further_Mods [label="Further Chemical\nModifications\n(e.g., Nitro Reduction)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Compound [label="Potentially Bioactive\nFinal Compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Nucleophile -> Reaction; Reaction -> Intermediate; Intermediate -> Further_Mods; Further_Mods -> Final_Compound; } caption: "A general workflow for the use of this compound in multi-step synthesis."

Potential Applications in Drug Discovery

While specific examples for this compound are scarce, related structures are used in the synthesis of various classes of therapeutic agents.

-

Kinase Inhibitors: The fluorinated aromatic scaffold could be incorporated into molecules designed to target the ATP-binding site of protein kinases, which are crucial targets in oncology.[3][4][5]

-

Anticancer Agents: The ability to act as an alkylating agent, as hypothesized above, is a mechanism employed by some anticancer drugs.[6][7][8][9] Furthermore, the nitroaromatic moiety is a feature of some compounds with antitumor activity.[6]

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[10][11][12] The 4-fluoro-3-nitrobenzyl moiety could be incorporated into novel structures to explore new antibacterial or antifungal activities.[13][14][15][16]

Experimental Protocols

As no biological studies on this compound have been identified, this section cannot provide protocols for biological assays. Instead, a general synthetic protocol for a representative nucleophilic substitution reaction is provided for illustrative purposes.

Synthesis of N-(4-fluoro-3-nitrobenzyl)aniline (Hypothetical Example)

-

Materials: this compound, aniline, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN), ethyl acetate, brine.

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add aniline (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-fluoro-3-nitrobenzyl)aniline.

-

Conclusion

This compound is a valuable synthetic building block in medicinal chemistry. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, suggesting a potential, though unconfirmed, for covalent modification of biological targets. The lack of specific studies on its biological mechanism of action highlights a gap in the current scientific knowledge. Future research could explore the direct biological effects of this compound and its derivatives, potentially uncovering novel therapeutic leads. For now, its primary role remains that of a versatile intermediate for the synthesis of more complex, potentially bioactive molecules for a range of therapeutic areas.

References

- 1. This compound | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-3-cyano-4-nitrobenzyl pyridinium bromide as a potent anti-lung cancer molecule prepared using a single-step solvent-free method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzyl bromide, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, a validated synthesis protocol, and its role in the development of complex molecular architectures.

Introduction and Historical Context

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 15017-52-4 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅BrFNO₂ | --INVALID-LINK-- |

| Molecular Weight | 234.02 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-(bromomethyl)-1-fluoro-2-nitrobenzene | --INVALID-LINK-- |

| Appearance | Light yellow solid | ChemicalBook |

| ¹H NMR (270 MHz, CDCl₃) δ (ppm) | 8.10 (dd, 1H, J = 7.1, 2.2 Hz), 7.67 (m, 1H), 7.29 (dd, 1H, J = 10.7, 8.6 Hz), 4.49 (s, 2H) | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of the corresponding alcohol, 4-fluoro-3-nitrobenzyl alcohol. This reaction is a standard transformation in organic synthesis.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from 4-fluoro-3-nitrobenzyl alcohol.[1]

Reagents and Materials:

-

4-Fluoro-3-nitrobenzyl alcohol (1 equivalent)

-

Phosphorus tribromide (PBr₃) (1.5 equivalents)

-

Anhydrous diethyl ether (Et₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Dry reaction flask and standard glassware

Procedure:

-

In a dry reaction flask, dissolve 4-fluoro-3-nitrobenzyl alcohol (e.g., 2.1 g, 11.23 mmol) in anhydrous diethyl ether (e.g., 40 mL).

-

Slowly add phosphorus tribromide (e.g., 1.13 mL) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (e.g., 3 x 20 mL).

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (20 mL) and saturated brine (20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate to yield this compound as a light yellow solid (e.g., 2.50 g, 95% yield).[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for Cysteine Alkylation in Proteomics: A Focus on 4-Fluoro-3-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteine alkylation is a critical step in mass spectrometry-based proteomics for the irreversible modification of cysteine residues. This process prevents the reformation of disulfide bonds following protein reduction, ensuring accurate protein digestion and subsequent analysis. While a variety of alkylating agents are commonly employed, this document focuses on the application of 4-Fluoro-3-nitrobenzyl bromide for cysteine alkylation. Detailed protocols, data presentation, and workflow visualizations are provided to guide researchers in utilizing this reagent for proteomics research.

Note: Specific experimental data and established protocols for the use of this compound in proteomics are not widely available in the current scientific literature. The following protocols and data are based on the general principles of cysteine alkylation and the known reactivity of related compounds. Researchers should consider this as a foundational guide and may need to optimize conditions for their specific applications.

Introduction to Cysteine Alkylation

In proteomics, proteins are typically denatured and the disulfide bonds between cysteine residues are reduced to linearize the protein structure. This is essential for efficient enzymatic digestion, most commonly with trypsin. To prevent the newly formed free thiol groups (-SH) of cysteines from re-oxidizing and forming disulfide bonds again, an alkylating agent is introduced. This agent covalently modifies the thiol group, forming a stable thioether bond.

Commonly used alkylating agents include iodoacetamide (IAA), iodoacetic acid (IAA), and N-ethylmaleimide (NEM). The choice of alkylating agent can influence the efficiency of the reaction and the potential for off-target modifications of other amino acid residues.[1]

Advantages of Cysteine Alkylation:

-

Prevents protein aggregation caused by disulfide bond reformation.

-

Ensures complete and reproducible enzymatic digestion.

-

Improves peptide identification and protein sequence coverage in mass spectrometry.[2]

Properties of this compound

This compound is a benzylic halide. The benzyl bromide moiety is a reactive alkylating group, while the fluoro and nitro groups on the aromatic ring can influence its reactivity and provide a unique mass signature for modified peptides.

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Structure | |

| Reactivity | The benzylic bromide is susceptible to nucleophilic attack by the thiolate anion of cysteine. The electron-withdrawing nitro and fluoro groups can enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate. |

Experimental Protocols

The following are generalized protocols for in-solution and in-gel protein digestion and cysteine alkylation. These should be adapted and optimized for the specific protein sample and experimental goals.

In-Solution Protein Digestion and Alkylation

This protocol is suitable for purified protein samples or complex protein mixtures in solution.

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

This compound

-

Ammonium bicarbonate

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Denaturation and Reduction:

-

Resuspend the protein sample in 8 M urea, 50 mM ammonium bicarbonate, pH 8.0.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 1 hour.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add this compound to a final concentration of 20-50 mM (optimization may be required).

-

Incubate in the dark at room temperature for 45 minutes.

-

-

Quenching and Digestion:

-

Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight.

-

-

Sample Cleanup:

-

Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

-

In-Gel Protein Digestion and Alkylation

This protocol is used for proteins separated by one- or two-dimensional gel electrophoresis.

Materials:

-

Gel excision tools

-

Acetonitrile (ACN)

-

Ammonium bicarbonate

-

DTT

-

This compound

-

Trypsin

-

Extraction buffer (e.g., 50% ACN, 5% formic acid)

Procedure:

-

Gel Excision and Destaining:

-

Excise the protein band of interest from the Coomassie-stained gel.

-

Destain the gel pieces with a solution of 50% ACN in 50 mM ammonium bicarbonate until the gel is clear.

-

-

Reduction:

-

Incubate the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 45 minutes.

-

-

Alkylation:

-

Remove the DTT solution and add 55 mM this compound in 50 mM ammonium bicarbonate.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Washing and Digestion:

-

Wash the gel pieces with 50 mM ammonium bicarbonate and then with ACN.

-

Dry the gel pieces in a vacuum centrifuge.

-

Rehydrate the gel pieces with a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) on ice for 30 minutes.

-

Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubations with extraction buffer.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

-

Data Presentation

The efficiency of cysteine alkylation can be assessed by searching the mass spectrometry data for missed alkylations on cysteine-containing peptides. The specificity can be evaluated by searching for potential off-target modifications on other amino acid residues.

Table 1: Hypothetical Comparison of Alkylating Agents

| Parameter | Iodoacetamide (IAA) | This compound |

| Mass Shift (Monoisotopic) | +57.021 Da | +181.009 Da |

| Alkylation Efficiency | >95% | Expected to be high, requires experimental validation |

| Specificity | High for Cys, some off-target alkylation of Met, His, Lys, and N-terminus reported[1] | Requires experimental validation |

| Reaction Time | 30-45 minutes | Expected to be rapid, requires experimental validation |

| Advantages | Well-established, high efficiency | Unique mass shift, potential for enhanced MS/MS fragmentation |

| Disadvantages | Potential for off-target modifications | Lack of established protocols and validation data |

Visualizations

Cysteine Alkylation Reaction

Caption: Reaction of cysteine with this compound.

In-Solution Proteomics Workflow

Caption: Workflow for in-solution protein digestion and analysis.

In-Gel Proteomics Workflow

Caption: Workflow for in-gel protein digestion and analysis.

Conclusion

The use of this compound as a cysteine alkylating agent in proteomics is a novel approach that requires further investigation. The protocols and information provided here serve as a starting point for researchers interested in exploring its potential. Key considerations for its use include the optimization of reaction conditions to maximize alkylation efficiency and minimize off-target effects. Comprehensive analysis of mass spectrometry data will be crucial to validate its performance in comparison to standard alkylating reagents. The unique mass signature of the 4-fluoro-3-nitrobenzyl group may offer advantages in peptide identification and fragmentation analysis, making it a potentially valuable tool for the proteomics community.

References

Application Notes and Protocols: 4-Fluoro-3-nitrobenzyl (FNB) Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). Orthogonal protecting groups, which can be selectively removed without affecting others, are crucial for the synthesis of complex peptides, including those with post-translational modifications or cyclic structures. The 4-Fluoro-3-nitrobenzyl (FNB) group, a member of the nitrobenzyl family of protecting groups, offers a unique set of properties that make it a potentially valuable tool in the peptide chemist's arsenal. While direct literature on the application of 4-Fluoro-3-nitrobenzyl bromide is limited, its utility can be inferred from the well-documented use of related o-nitrobenzyl (oNB) and p-nitrobenzyl (pNB) protecting groups.

This document provides detailed application notes and protocols for the use of the FNB group as a side-chain protecting group in peptide synthesis. The methodologies presented are based on established procedures for analogous nitrobenzyl protecting groups and are intended to serve as a guide for researchers exploring this novel protecting group. The key features of the FNB group are its expected orthogonality to standard Fmoc and Boc solid-phase peptide synthesis (SPPS) chemistries and its potential for removal under specific, mild conditions.

Key Features of the 4-Fluoro-3-nitrobenzyl (FNB) Protecting Group

-

Orthogonality: The FNB group is anticipated to be stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[1] This orthogonality allows for its use in conjunction with both major SPPS strategies.

-

Potential for Selective Deprotection: Based on related nitrobenzyl groups, the FNB group can likely be removed via two main pathways:

-

Photolysis: Similar to the o-nitrobenzyl group, the FNB group may be cleaved by UV light, offering a traceless deprotection method.[2][3]

-

Reductive Cleavage: Analogous to the p-nitrobenzyl group, the FNB group can likely be removed by reduction of the nitro group followed by cleavage of the benzylic bond.[4]

-

Applications in Peptide Synthesis

The FNB group is a promising candidate for the side-chain protection of various amino acids. Its application is particularly relevant for residues with nucleophilic side chains that require protection during peptide synthesis.

Cysteine (Cys) Side-Chain Protection

The thiol group of cysteine is highly reactive and requires robust protection to prevent side reactions such as oxidation and alkylation. The FNB group can be introduced on the cysteine thiol via reaction with this compound.

Serine (Ser) and Threonine (Thr) Side-Chain Protection

The hydroxyl groups of serine and threonine can be protected as FNB ethers. This prevents O-acylation during coupling steps.

Lysine (Lys) Side-Chain Protection

The ε-amino group of lysine can be protected with the FNB group as a carbamate, providing an orthogonal protection strategy to the commonly used Boc and Fmoc groups for the α-amino group.